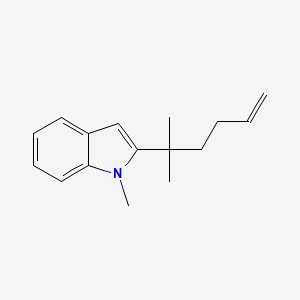
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the first position and a 2-methylhex-5-en-2-yl group at the second position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 1-methylindole and 2-methylhex-5-en-2-one. The reaction typically requires an acid catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The process would include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the 2-methylhex-5-en-2-yl group, making it less complex.
2-Methylindole: Lacks the 1-methyl group and the 2-methylhex-5-en-2-yl group.
1-Methyl-2-phenylindole: Contains a phenyl group instead of the 2-methylhex-5-en-2-yl group.
Uniqueness
1-Methyl-2-(2-methylhex-5-en-2-yl)-1H-indole is unique due to the presence of both the 1-methyl group and the 2-methylhex-5-en-2-yl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
683800-07-9 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylhex-5-en-2-yl)indole |
InChI |
InChI=1S/C16H21N/c1-5-6-11-16(2,3)15-12-13-9-7-8-10-14(13)17(15)4/h5,7-10,12H,1,6,11H2,2-4H3 |
Clave InChI |
QPHQVUUHSGBFEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC=C)C1=CC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


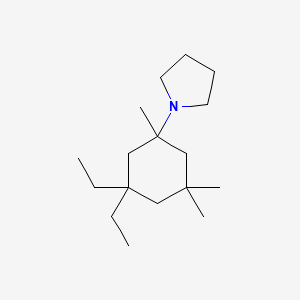
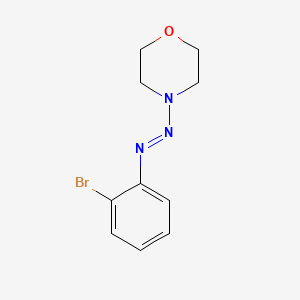

![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
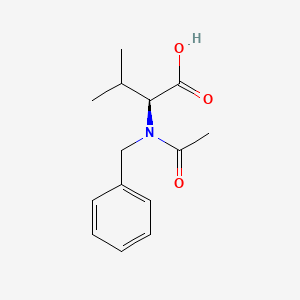
![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
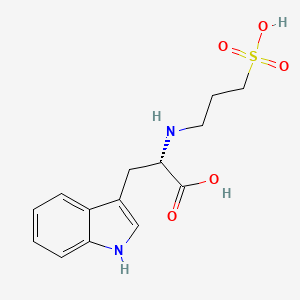

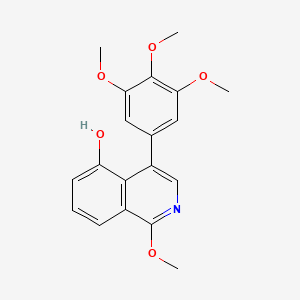
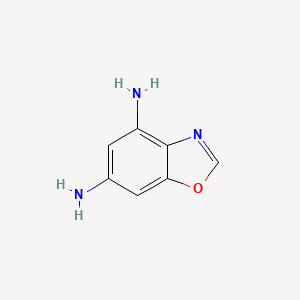
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
